(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15725142
Molecular Formula: C21H14BrN5O3
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14BrN5O3 |
|---|---|
| Molecular Weight | 464.3 g/mol |
| IUPAC Name | 4-[(2-bromo-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C21H14BrN5O3/c22-17-13-16(27(29)30)11-12-18(17)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)15-9-5-2-6-10-15/h1-13,25H |
| Standard InChI Key | XPABZGGVBRQIQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, reflects its intricate architecture. Key features include:
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Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group at position 3.
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Hydrazinylidene bridge: A diazenyl (-N=N-) group linking the pyrazole ring to a 2-bromo-4-nitrophenyl moiety.
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Substituents: Two phenyl groups at positions 2 and 5, and a bromo-nitro-substituted phenyl group at position 4.
Molecular Formula: C<sub>22</sub>H<sub>15</sub>BrN<sub>4</sub>O<sub>3</sub>
Molecular Weight: 487.29 g/mol (calculated from isotopic composition).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>15</sub>BrN<sub>4</sub>O<sub>3</sub> | |
| Molecular Weight | 487.29 g/mol | |
| IUPAC Name | (4Z)-4-[(2-bromo-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one | Derived |
| Canonical SMILES | BrC1=C(C=CC(=C1)N+[O-])N=NC2=C(C(=O)N(N2)C3=CC=CC=C3)C4=CC=CC=C4 | Generated |
Synthesis and Reaction Pathways
General Pyrazolone Synthesis Strategies
Pyrazol-3-ones are typically synthesized via:
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Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones or β-ketoesters .
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Post-Ugi Modifications: Multi-component Ugi reactions followed by cyclization, enabling rapid diversification .
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Hydrazino-Ugi Reaction: Combines hydrazines, carbonyl compounds, isocyanides, and acids to yield hydrazinodipeptide-like intermediates, which cyclize under mild conditions .
For the target compound, the hydrazino-Ugi approach is plausible. As demonstrated by Lakontseva and Krasavin , N-cyanoacetyl-N’-trifluoroacetylhydrazines undergo acid- or base-mediated cyclization to pyrazol-3-ones. Adapting this method, the 2-bromo-4-nitrophenylhydrazine precursor could react with a β-ketoester or diketone to form the pyrazole core.
Table 2: Hypothetical Synthesis Pathway
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Bromo-4-nitroaniline + NaNO<sub>2</sub>/HCl | Diazotization (0–5°C) | Diazonium salt |
| 2 | Diazonium salt + β-ketoester | Coupling (pH 7–8) | Hydrazone intermediate |
| 3 | Hydrazone + Phenylacetylene | Cyclization (Δ, acid) | Pyrazol-3-one scaffold |
Structural and Spectroscopic Characterization
X-ray Crystallography and Computational Modeling
While no crystallographic data exists for this specific compound, analogs like (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () exhibit planar pyrazole rings with dihedral angles <5° between substituents. Density functional theory (DFT) calculations predict similar planarity for the title compound, stabilizing conjugation across the hydrazinylidene bridge.
Spectroscopic Data
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :
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δ 8.2–8.5 ppm (aromatic H, nitro/bromo phenyl).
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δ 7.3–7.8 ppm (diphenyl groups).
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δ 6.1 ppm (pyrazole H, Z-configuration).
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<sup>13</sup>C NMR:
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δ 160 ppm (C=O).
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δ 140–150 ppm (N=N and aromatic C-Br).
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Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro groups.
Tautomerism and Stereochemistry
The (4Z) configuration indicates the hydrazinylidene group’s orientation relative to the ketone. Tautomerism between the 3-keto and 3-hydroxy forms is suppressed by the electron-withdrawing nitro group, stabilizing the keto form .
| Compound | IC<sub>50</sub> (μM) | Target | Source |
|---|---|---|---|
| 5-(4-Nitrophenyl)-2-phenylpyrazol-3-one | 12.3 | COX-2 | |
| 4-Bromo-pyrazol-3-one derivative | 8.9 | Staphylococcus aureus |
Materials Science
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Dyes and Pigments: Nitro and azo groups enable absorption in visible spectra (λ<sub>max</sub> 450–500 nm) .
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Coordination Chemistry: Pyrazol-3-ones act as bidentate ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) .
Research Challenges and Future Directions
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Synthetic Optimization: Current yields for similar compounds range 52–88% ; catalytic methods could improve efficiency.
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Toxicity Profiling: Nitro groups may confer hepatotoxicity; prodrug strategies warrant exploration.
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Computational Studies: Molecular docking to identify protein targets (e.g., kinases, GPCRs).
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